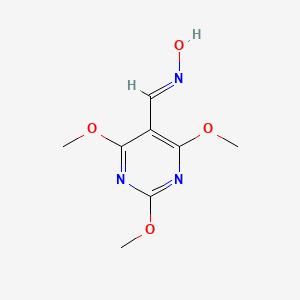![molecular formula C18H18N2OS B5796352 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide, also known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG4 is a small molecule that has been synthesized using several methods, including the Suzuki-Miyaura coupling reaction.
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is based on its ability to selectively bind to cancer cells due to their higher expression of certain receptors. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to bind to the epidermal growth factor receptor (EGFR) and the folate receptor (FR), which are overexpressed in many cancer cells. Once bound to the cancer cells, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide can be used to deliver drugs or act as a photosensitizer to selectively kill the cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to have low toxicity and high biocompatibility, making it a promising candidate for use in biomedical applications. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to have good stability and solubility in aqueous solutions, which is important for its use in drug delivery and bioimaging.
実験室実験の利点と制限
One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is its ability to selectively target cancer cells, which can potentially reduce the side effects of chemotherapy. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is a small molecule that can easily penetrate cell membranes, making it an effective carrier molecule for drug delivery. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is its relatively low binding affinity to cancer cells compared to other targeting molecules such as antibodies.
将来の方向性
There are several future directions for the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in scientific research. One potential direction is the development of new drug delivery systems using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide as a carrier molecule. Another direction is the optimization of the synthesis method to improve the yield and purity of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide. Additionally, further studies are needed to investigate the long-term toxicity and biocompatibility of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide. Finally, the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in combination with other targeting molecules or therapies could potentially enhance its effectiveness in cancer treatment.
合成法
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves the coupling of 3-(1,3-benzothiazol-2-yl)-2-methylphenylboronic acid with 2-bromo-2-methylpropionyl bromide using the Suzuki-Miyaura coupling reaction. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in high yield and purity.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been extensively studied for its potential applications in various fields such as bioimaging, drug delivery, and photodynamic therapy. In bioimaging, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a fluorescent probe to detect and image cancer cells. In drug delivery, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a carrier molecule to deliver drugs specifically to cancer cells. In photodynamic therapy, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a photosensitizer to selectively kill cancer cells under light irradiation.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-9-6-7-13(12(14)3)18-20-15-8-4-5-10-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGBQOKUFYFYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6400078 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)


![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)


![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)
